molecular formula C12H7Br2NO B8438144 3-(3,5-Dibromobenzoyl)pyridine CAS No. 145691-52-7

3-(3,5-Dibromobenzoyl)pyridine

Cat. No.: B8438144
CAS No.: 145691-52-7
M. Wt: 341.00 g/mol
InChI Key: QOKUYWQTDCOBNE-UHFFFAOYSA-N
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Description

3-(3,5-Dibromobenzoyl)pyridine is a halogenated aromatic compound featuring a pyridine ring substituted at the 3-position with a benzoyl group bearing bromine atoms at the 3- and 5-positions of the benzene ring.

Properties

CAS No.

145691-52-7

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

(3,5-dibromophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H7Br2NO/c13-10-4-9(5-11(14)6-10)12(16)8-2-1-3-15-7-8/h1-7H

InChI Key

QOKUYWQTDCOBNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Compounds such as 3-(piperidin-4-ylmethoxy)pyridine () share the pyridine core but differ in substitution. Here, a piperidinylmethoxy group at the 3-position enhances binding to lysine-specific demethylase 1 (LSD1), achieving sub-100 nM inhibitory potency. In contrast, the benzoyl group in 3-(3,5-Dibromobenzoyl)pyridine introduces steric bulk and electron-withdrawing effects, which may reduce flexibility but improve π-π stacking in hydrophobic binding pockets.

3-Benzoyl-pyrrolo[2,3-b]pyridines

describes 3-benzoyl-pyrrolo[2,3-b]pyridines with methoxy or aryl substituents. These fused-ring systems exhibit distinct electronic profiles compared to this compound.

Comparative Data Table

Compound Core Structure Key Substituents Biological Target Potency (EC₅₀/Kᵢ) Synthetic Method
This compound Pyridine 3,5-Dibromobenzoyl N/A (speculative) N/A Friedel-Crafts, bromination
3-(Piperidin-4-ylmethoxy)pyridine Pyridine Piperidinylmethoxy LSD1 29 nM (Kᵢ) Tosylation, amine displacement
3-Benzoyl-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 3,4-Dimethoxyphenyl N/A N/A Suzuki coupling, Grignard

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